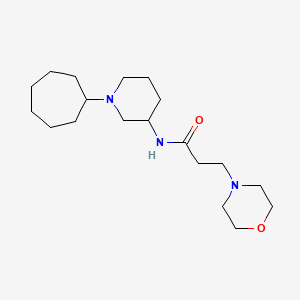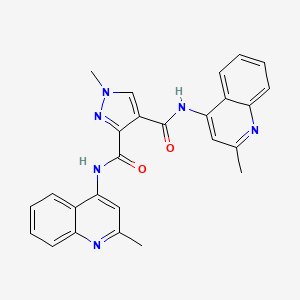
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
Wirkmechanismus
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can help to reduce neuronal activity, which can have a calming and anxiolytic effect.
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming and anxiolytic effect. N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has been shown to increase the levels of glutamate in the brain, which can have a positive effect on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has several advantages for use in lab experiments. It is a potent inhibitor of GABA transaminase, which makes it a useful tool for studying the effects of GABA on the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has been extensively studied, and its effects on the brain are well understood. However, there are also some limitations to using N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide in lab experiments. It is a potent inhibitor of GABA transaminase, which means that it can have significant effects on the brain. This can make it difficult to isolate the specific effects of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide from the effects of other neurotransmitters and neuromodulators.
Zukünftige Richtungen
There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide. One potential area of research is the use of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide in the treatment of addiction. Studies have shown that N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can reduce drug-seeking behavior in animals, and it may have potential as a treatment for cocaine and alcohol addiction. Another potential area of research is the use of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide in the treatment of anxiety and depression. Studies have shown that N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can have anxiolytic and antidepressant effects, and it may have potential as a treatment for these disorders. Finally, researchers are also interested in exploring the potential of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide as a cognitive enhancer. Studies have shown that N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can increase the levels of glutamate in the brain, which may have a positive effect on cognitive function.
Synthesemethoden
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can be synthesized through a multi-step process involving the reaction of various chemicals and reagents. The synthesis of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide involves the condensation of 3-(4-morpholinyl)propanoic acid with cycloheptanone, followed by the reaction of the resulting product with piperidine. The final step involves the addition of acetic anhydride to form N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has also been studied for its potential use in the treatment of addiction, particularly cocaine and alcohol addiction.
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(9-11-21-12-14-24-15-13-21)20-17-6-5-10-22(16-17)18-7-3-1-2-4-8-18/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJAERMPRSNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5968791.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B5968796.png)
![2-[(2-methoxy-4-quinolinyl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5968801.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B5968802.png)
![3-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B5968805.png)
![ethyl 3-amino-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]propanoate hydrochloride](/img/structure/B5968809.png)
![11-[(5-methyl-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5968812.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B5968814.png)
![2-[4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5968825.png)
![ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B5968829.png)
![5-(2-furyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5968831.png)